N'-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide is a compound that belongs to the class of hydrazones and oximes. These compounds are known for their diverse biological and chemical properties. The presence of both oxime and hydrazone functional groups in this compound makes it an interesting subject for scientific research, particularly in the fields of coordination chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide typically involves the reaction of biacetyl monoxime with benzoic hydrazide in ethanol, with a few drops of glacial acetic acid added as a catalyst. The reaction mixture is refluxed for about 8 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxime derivatives, while reduction can produce amines.
Scientific Research Applications
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]benzohydrazide
- N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide is unique due to the presence of both oxime and hydrazone functional groups, which allow it to form a variety of metal complexes with different geometries and properties. This versatility makes it a valuable compound for research in coordination chemistry and potential therapeutic applications .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]-4-methylbenzamide |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-6-11(7-5-8)12(16)14-13-9(2)10(3)15-17/h4-7,17H,1-3H3,(H,14,16)/b13-9-,15-10+ |
InChI Key |
IPGQTCDZQDKWFH-AYMWWVTDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C(/C)\C(=N\O)\C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(C)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.